4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid
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Overview
Description
4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid is an organic compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a tert-butoxycarbonyl (Boc) protected cyclopentylamino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction:
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be introduced to the benzoic acid moiety under appropriate conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and substituted benzoic acid derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amine site . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonylamino)-methyl]-benzoic acid: Similar structure but lacks the cyclopentylamino moiety.
4-[(tert-Butoxycarbonyl-cyclohexylamino)-methyl]-benzoic acid: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid is unique due to the presence of the cyclopentylamino moiety, which can impart different steric and electronic properties compared to similar compounds
Properties
IUPAC Name |
4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19(15-6-4-5-7-15)12-13-8-10-14(11-9-13)16(20)21/h8-11,15H,4-7,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDODNOMMABQISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=O)O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354359-57-1 |
Source
|
Record name | 4-{[(tert-butoxycarbonyl)(cyclopentyl)amino]methyl}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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